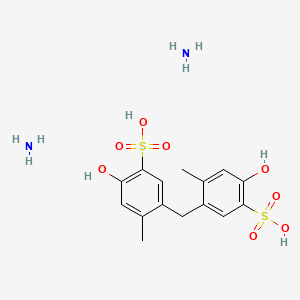

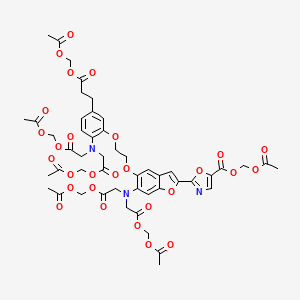

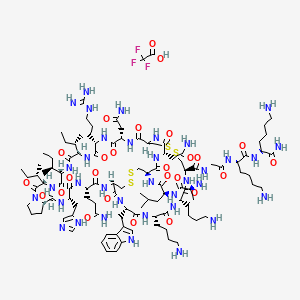

![molecular formula C39H52Cl2N6O9S B10829867 (2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate](/img/structure/B10829867.png)

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BIO5192 (hydrate) is a selective and potent inhibitor of integrin α4β1 (Very Late Antigen-4, VLA-4). Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. BIO5192 (hydrate) has a high affinity for integrin α4β1, making it a valuable tool in scientific research, particularly in the study of hematopoietic stem and progenitor cells (HSPCs) mobilization .

Preparation Methods

The synthesis of BIO5192 (hydrate) involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a pyrrolidine derivative, which is then coupled with a sulfonyl chloride derivative. The final product is obtained after several purification steps to ensure high purity .

Industrial production methods for BIO5192 (hydrate) are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated synthesis equipment and more efficient purification techniques to increase yield and reduce production costs .

Chemical Reactions Analysis

BIO5192 (hydrate) primarily undergoes binding reactions with integrin α4β1. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions. The compound’s high selectivity and potency are attributed to its specific binding to the α4β1 integrin, with an IC50 value of 1.8 nM .

Scientific Research Applications

BIO5192 (hydrate) has several scientific research applications, including:

Hematopoietic Stem and Progenitor Cells Mobilization: BIO5192 (hydrate) significantly increases the mobilization of HSPCs, making it useful in studies related to stem cell biology and regenerative medicine

Neurological Research: The compound has been shown to decrease oxidative damage and improve neurological function following spinal cord injury in animal models

Cancer Research: BIO5192 (hydrate) is used to study the role of integrins in cancer cell adhesion and migration, providing insights into potential therapeutic targets

Mechanism of Action

BIO5192 (hydrate) exerts its effects by selectively binding to the integrin α4β1 receptor. This binding inhibits the interaction between α4β1 and its ligand, vascular cell adhesion molecule-1 (VCAM-1). The disruption of this interaction leads to increased mobilization of HSPCs from the bone marrow into the peripheral blood . Additionally, the combination of BIO5192 (hydrate) with other agents, such as plerixafor, can further enhance HSPC mobilization .

Comparison with Similar Compounds

BIO5192 (hydrate) is unique in its high selectivity and potency for integrin α4β1. Similar compounds include:

TA-2: A monoclonal antibody that also targets integrin α4β1 but has different mechanistic properties compared to BIO5192 (hydrate)

Plerixafor: A small molecule inhibitor of the CXCR4/SDF-1 axis, often used in combination with BIO5192 (hydrate) to enhance HSPC mobilization

BIO5192 (hydrate) stands out due to its high affinity and specificity for integrin α4β1, making it a valuable tool in various research applications.

Properties

Molecular Formula |

C39H52Cl2N6O9S |

|---|---|

Molecular Weight |

851.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate |

InChI |

InChI=1S/C38H46Cl2N6O8S.CH4.H2O/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29;;/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52);1H4;1H2/t31-,32-,33-;;/m0../s1 |

InChI Key |

YKTYCXBJSGNZAO-PNRFYYHYSA-N |

Isomeric SMILES |

C.CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl.O |

Canonical SMILES |

C.CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829808.png)

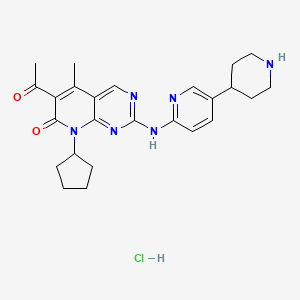

![6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829813.png)

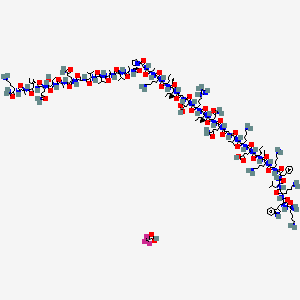

![(2S)-2-[[2-[[(4R,7S,13S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10829845.png)

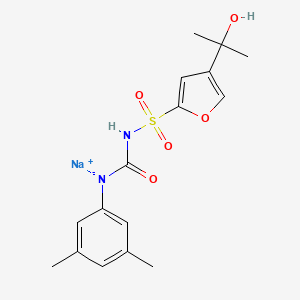

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829874.png)